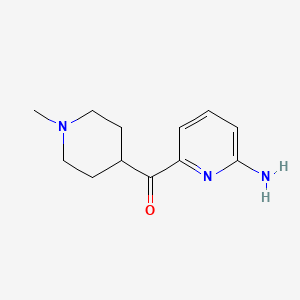

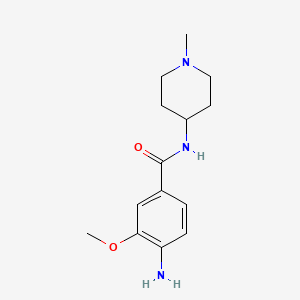

4-amino-3-methoxy-N-(1-methyl-4-piperidyl)benzamide

Descripción general

Descripción

The compound "4-amino-3-methoxy-N-(1-methyl-4-piperidyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as affinity for certain receptors and potential as imaging agents for melanoma . These compounds typically consist of a benzamide core with various substitutions that can significantly alter their chemical and biological behavior.

Synthesis Analysis

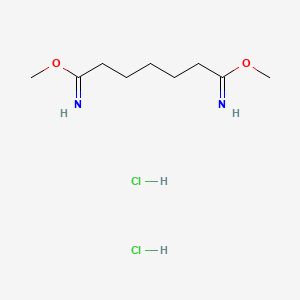

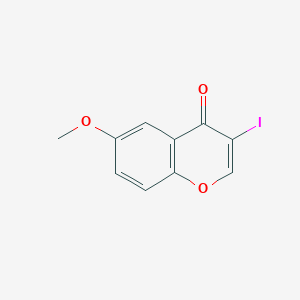

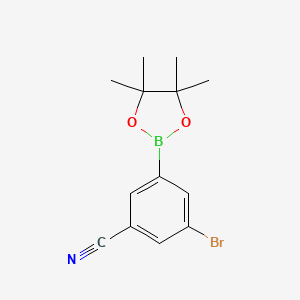

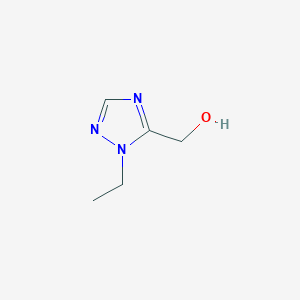

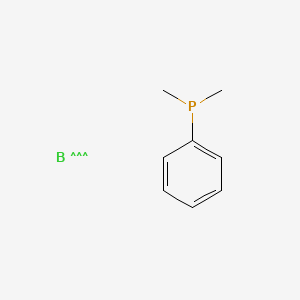

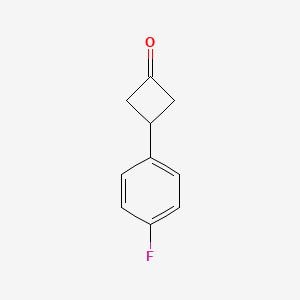

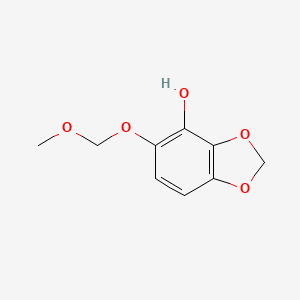

The synthesis of benzamide derivatives often involves the preparation of optically active intermediates, as seen in the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its optical isomers . These intermediates are usually derived from commercially available starting materials, such as trans-4-hydroxy-L-proline, and are then further modified to obtain the desired benzamide compound. The synthesis process is crucial as it can influence the purity, yield, and pharmacological properties of the final product.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various analytical techniques, including X-ray diffraction, IR spectroscopy, and NMR spectroscopy . These methods provide detailed information about the molecular geometry, crystal system, and vibrational frequencies, which are essential for understanding the compound's chemical behavior and interaction with biological targets. Density functional theory (DFT) calculations are also employed to predict the electronic properties, such as HOMO and LUMO energies, and to estimate the chemical reactivity through molecular electrostatic potential (MEP) surface maps .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of different functional groups and the overall molecular structure. For instance, the introduction of a 4-amino group in benzamide derivatives has been shown to be necessary for melanoma uptake, while modifications such as dialkylation of the amide nitrogen or replacing the CONH group with CH2NH can lead to less advantageous results . The chemical reactions and interactions of these compounds with biological targets are complex and can be studied through binding assays and other in vitro and in vivo experiments .

Physical and Chemical Properties Analysis

Benzamide derivatives exhibit a range of physical and chemical properties that can be characterized through thermal analysis, spectroscopy, and computational methods . These properties include melting points, thermal stability, and solubility, which are important for the development of pharmaceutical formulations. The polymorphism of these compounds, as seen in the different crystalline forms of TKS159, can also affect their physical properties and, consequently, their bioavailability and therapeutic efficacy .

Aplicaciones Científicas De Investigación

Neuropharmacology Applications

Conformational Studies on Dopamine Antagonistic Drugs

Theoretical conformational analysis of derivatives, including 4-amino-3-methoxy-N-(1-methyl-4-piperidyl)benzamide, suggests different energy states of these compounds, which is crucial in understanding their interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).

Development of Serotonin Receptor Agonists

Research on derivatives of 4-amino-3-methoxy-N-(1-methyl-4-piperidyl)benzamide led to the development of compounds with potential applications in gastrointestinal motility, acting as serotonin receptor agonists (Sonda et al., 2003).

Medicinal Chemistry

Radiopharmaceutical Development

The radiolabelling of 4-amino-3-methoxy-N-(1-methyl-4-piperidyl)benzamide derivatives for potential use in γ-emission tomography, offering insights into their applications in medical imaging (Mertens et al., 1994).

Development of Gastroprokinetic Agents

Synthesis of novel benzamide derivatives, including 4-amino-3-methoxy-N-(1-methyl-4-piperidyl)benzamide, showed potential as gastroprokinetic agents with a high affinity for serotonin receptors (Itoh et al., 1999).

Antidopaminergic Activity and Gastrokinetic Applications

Exploration of the synthesis and pharmacological properties of benzamide derivatives, including the compound , for potential use as antidopaminergic agents and gastrokinetic applications (Prieto et al., 1977).

Metal Complex Synthesis and Bioactivity

Metal complexes of benzamides including 4-amino-3-methoxy-N-(1-methyl-4-piperidyl)benzamide were synthesized for potential antibacterial applications, showcasing the compound's versatility in medicinal chemistry (Khatiwora et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 4-amino-3-methoxy-N-(1-methyl-4-piperidyl)benzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a significant role in the pharmaceutical industry .

Mode of Action

The compound acts as a potent inhibitor of PDE10A . By inhibiting this enzyme, it can modulate the levels of cyclic nucleotides, which are key regulators of intracellular processes.

Propiedades

IUPAC Name |

4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-17-7-5-11(6-8-17)16-14(18)10-3-4-12(15)13(9-10)19-2/h3-4,9,11H,5-8,15H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYFLVPPIOYEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501213598 | |

| Record name | 4-Amino-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide | |

CAS RN |

876126-60-2 | |

| Record name | 4-Amino-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876126-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

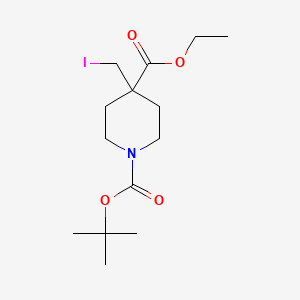

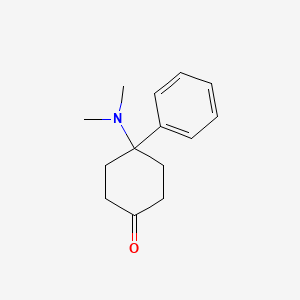

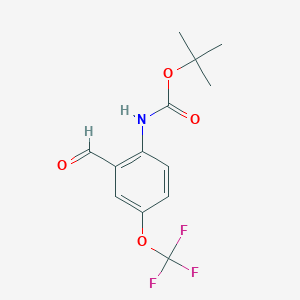

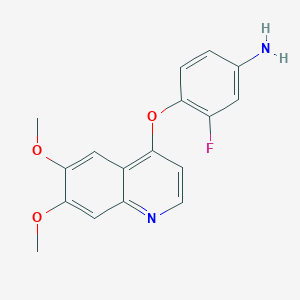

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.